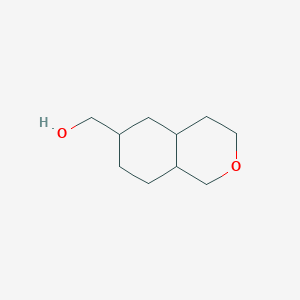

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

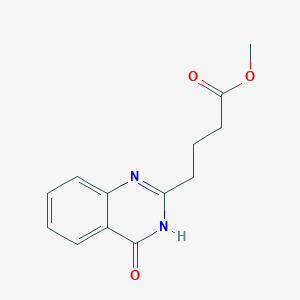

3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol, commonly known as Isochromanol, is a cyclic alcohol compound that has gained significant attention in scientific research due to its unique structure and potential applications.

Scientific Research Applications

Intramolecular Interactions and Hindered Rotation : A study conducted by Martin et al. (1986) focused on the intramolecular interactions in tropinone urethanes, a related compound, which showed significant effects on the molecular rotation and orbital interactions. This research provides insights into the molecular dynamics of similar compounds, potentially including 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol (Martin et al., 1986).

Synthesis of Polyhydroxyindolizidines : Izquierdo et al. (1999) described the synthesis of 4-Octulose derivatives as key intermediates in the production of polyhydroxyindolizidines, which are valuable in medicinal chemistry. This synthesis pathway may be relevant for the production of derivatives of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol (Izquierdo et al., 1999).

Tricyclic Compound Synthesis : Hinkle and Lewis (2013) researched the atom economical, one-pot synthesis of novel tricyclic 2,4-dihydro-1H-benzo[f]isochromene compounds, highlighting the versatility and potential of similar structures in synthetic organic chemistry (Hinkle & Lewis, 2013).

Photopolymerization and Structure Analysis : Irngartinger and Skipinski (2000) investigated the synthesis, X-ray structure analysis, and topochemical photopolymerization of substituted octa-3,5-diynes. This research could be relevant to the structural analysis and potential applications of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol in materials science (Irngartinger & Skipinski, 2000).

Skeletal Rearrangements in Derivatives : A study by Torosyan et al. (2011) focused on skeletal rearrangements in cis-(-)-7,8-epoxycarveol derivatives, which might be relevant for understanding the reactivity and transformation pathways of similar compounds (Torosyan et al., 2011).

Mechanism of Action

Biochemical Pathways

Without specific target identification, it is challenging to summarize the affected biochemical pathways of this compound

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown These effects would be determined by the specific targets and pathways that the compound interacts with

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s structure and, consequently, its interaction with targets.

Disclaimer: The information provided here is based on the current state of our knowledge and may be subject to revision as new information becomes available .

properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h8-11H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSSIFYEVGGSSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCCC2CC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2358956.png)

![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358960.png)

![3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2358963.png)

![2-Chloro-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2358966.png)

![[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2358969.png)

![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)